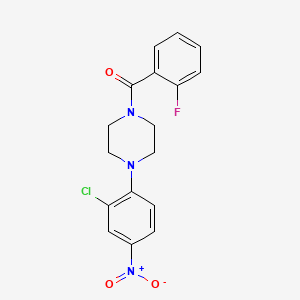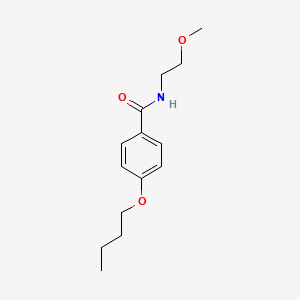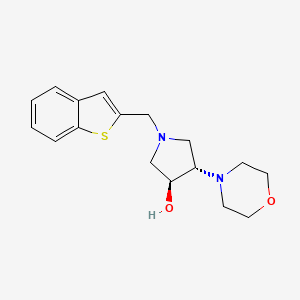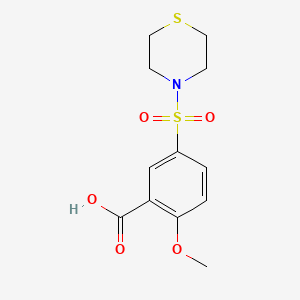![molecular formula C24H28Cl4N2O4 B4926724 N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide] is a chemical compound that belongs to the family of bisamide herbicides. This compound is commonly known as Dicamba and is widely used in agriculture as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, soybeans, and cotton. Dicamba is a potent herbicide that has been used for many years, and its efficacy and safety have been extensively studied.
作用機序
Dicamba works by mimicking the plant hormone auxin, which is responsible for controlling plant growth and development. The herbicide disrupts the normal growth patterns of the plant, causing it to grow uncontrollably and ultimately leading to its death. Dicamba also inhibits the enzyme responsible for the breakdown of auxin, leading to an accumulation of the hormone and further disruption of the plant's growth.
Biochemical and Physiological Effects
Dicamba has been found to have a relatively low toxicity to humans and animals. However, it can cause skin and eye irritation, and inhalation of the herbicide can cause respiratory problems. Dicamba is also toxic to aquatic organisms and can persist in the environment for extended periods.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a potent herbicide that is effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. However, Dicamba can be toxic to non-target plants, and its persistence in the environment can lead to unintended effects. These limitations should be taken into consideration when designing lab experiments that involve the use of Dicamba.
将来の方向性
There are several future directions for research on Dicamba. One area of research is the development of new formulations and delivery systems for the herbicide that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential effects of Dicamba on non-target organisms, including insects and wildlife. Additionally, there is a need for further research on the long-term effects of Dicamba on soil health and crop productivity.
合成法
Dicamba can be synthesized through several methods. One of the most common methods is the reaction of 2,4-dichlorophenoxyacetic acid with 1,4-butanediol in the presence of thionyl chloride. The resulting product is then reacted with diethylamine to give Dicamba.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It is a systemic herbicide that is absorbed by the leaves and transported to the growing points of the plant. Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventually death. This herbicide has been found to be effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]butyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N2O4/c25-17-7-9-21(19(27)15-17)33-13-3-5-23(31)29-11-1-2-12-30-24(32)6-4-14-34-22-10-8-18(26)16-20(22)28/h7-10,15-16H,1-6,11-14H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHZPXKOKBIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-butane-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)



![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)